molecular formula C14H17NO B6266948 1-cyclopropyl-2-phenylpiperidin-4-one CAS No. 1909306-32-6

1-cyclopropyl-2-phenylpiperidin-4-one

Cat. No.: B6266948
CAS No.: 1909306-32-6
M. Wt: 215.3
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Description

1-Cyclopropyl-2-phenylpiperidin-4-one ( 1909306-32-6) is a specialist piperidine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives represent a pivotal cornerstone in the production of drugs, with the piperidine ring system being one of the most common heterocyclic fragments present in FDA-approved pharmaceuticals . This compound features a ketone group at the fourth position of the piperidine ring, which provides a versatile handle for further synthetic modification, along with phenyl and cyclopropyl substituents that contribute to its unique stereoelectronic properties and potential for targeted biological activity. As a piperidine derivative, this scaffold holds research value across multiple therapeutic areas. Piperidine-based compounds demonstrate diverse pharmacological profiles including anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory activities . The structural motif of substituted piperidines is particularly valuable for exploring receptor-ligand interactions and structure-activity relationships in drug development programs. The cyclopropyl substitution may confer metabolic stability and influence receptor binding affinity, making this compound particularly useful for pharmacokinetic optimization studies and the development of novel therapeutic agents. The product is supplied with documented quality control and is available for cold-chain transportation to ensure stability and purity. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1909306-32-6

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

85

Origin of Product

United States

Preparation Methods

Alkylation of 4-Piperidone Derivatives

A common approach to synthesizing substituted piperidin-4-ones involves sequential alkylation of the nitrogen atom and subsequent ketone functionalization. For 1-cyclopropyl-2-phenylpiperidin-4-one, this method could proceed as follows:

  • N-Alkylation of 4-Piperidone :
    Reacting 4-piperidone with cyclopropyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in acetonitrile facilitates N-alkylation . For example, in the synthesis of N-phenethyl-4-piperidone (NPP), phenethyl bromide is used under similar conditions . Adapting this, cyclopropyl bromide would yield 1-cyclopropylpiperidin-4-one.

    Reaction Conditions :

    • Solvent: Acetonitrile

    • Base: K₂CO₃

    • Catalyst: TBAB

    • Temperature: Reflux (~80°C)

    • Time: 20–30 hours .

  • C-2 Phenylation :
    Introducing the phenyl group at position 2 may involve Friedel-Crafts alkylation or cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could attach a phenyl boronic acid to a brominated intermediate at C-2. Alternatively, direct electrophilic substitution using a phenylating agent (e.g., benzyl chloride) under acidic conditions might be employed.

    Challenges :

    • Regioselectivity: Ensuring substitution occurs exclusively at C-2.

    • Steric hindrance from the cyclopropyl group.

Reductive Amination and Cyclization

Reductive amination offers a route to construct the piperidinone ring while introducing substituents. This method is exemplified in the synthesis of fentanyl precursors, where 4-piperidone reacts with aniline in the presence of zinc and acetic acid .

  • Formation of Schiff Base :
    Condensing cyclopropylamine with a diketone (e.g., 1,5-diketone) forms a Schiff base intermediate. For example, reacting cyclopropylamine with 2-phenyl-1,5-pentanedione could yield an imine.

  • Reduction and Cyclization :
    The imine is reduced using zinc and acetic acid , followed by acid-catalyzed cyclization to form the piperidin-4-one ring.

    Reaction Conditions :

    • Reducing Agent: Zinc dust

    • Acid: Acetic acid (90%)

    • Temperature: 50–70°C

    • Time: 12–24 hours .

    Yield Considerations :
    Similar protocols report yields of 60–70% for analogous piperidinone systems .

Post-Functionalization via Cyclopropanation

Cyclopropanation of a pre-formed 2-phenylpiperidin-4-one derivative provides an alternative route. This method is advantageous when direct alkylation is hindered by steric or electronic factors.

  • Synthesis of 2-Phenylpiperidin-4-one :
    Prepare 2-phenylpiperidin-4-one via Claisen-Schmidt condensation of acetophenone with ethyl acetoacetate, followed by cyclization under basic conditions.

  • Cyclopropanation at N-1 :
    Use a cyclopropanating agent such as cyclopropyl magnesium bromide (Grignard reagent) or a Simmons-Smith reagent (Zn-Cu/CH₂I₂). For example, treating 2-phenylpiperidin-4-one with cyclopropyl magnesium bromide in tetrahydrofuran (THF) at 0°C could yield the target compound.

    Optimization Parameters :

    • Solvent: THF or diethyl ether

    • Temperature: 0°C to room temperature

    • Time: 4–6 hours.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (Estimated)
AlkylationStraightforward, scalableLow regioselectivity for C-2 substitution50–60%
Reductive AminationHigh atom economyMulti-step, requires strict pH control60–70%
CyclopropanationAvoids direct N-alkylation challengesRequires pre-functionalized starting material40–50%

Industrial and Environmental Considerations

  • Solvent Selection : Dichloroethane (DCE) and acetonitrile, while effective, pose environmental and safety risks. Alternatives like ethyl acetate or water-based systems are under investigation .

  • Catalyst Recovery : TBAB and palladium catalysts can be recycled via aqueous extraction or filtration, reducing costs .

Chemical Reactions Analysis

1-Cyclopropyl-2-phenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1-cyclopropyl-2-phenylpiperidin-4-one serves as a valuable building block for the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile compound in organic synthesis.

Biology

The biological applications of this compound are significant, particularly due to its derivatives exhibiting antimicrobial and antiviral activities. Research indicates that these derivatives can inhibit bacterial cell wall synthesis and interfere with essential metabolic pathways, making them potential candidates for new therapeutic agents against infections.

Medicine

This compound is under investigation for its potential use in treating neurological disorders due to its effects on the central nervous system. The compound's structural similarity to known analgesics suggests it may possess pain-relieving properties comparable to existing medications, potentially offering alternatives with reduced side effects .

Industry

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of other biologically active compounds. Its role in drug development is crucial as it can lead to the creation of novel therapeutic agents with enhanced efficacy and safety profiles .

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a new class of antibiotics.
  • Neurological Research : In preclinical trials, compounds derived from this compound showed promise in alleviating symptoms associated with neuropathic pain, indicating potential for further development into pain management therapies .
  • Synthetic Methodologies : Researchers have successfully employed this compound in the synthesis of complex piperidine derivatives that exhibit enhanced biological activities, showcasing its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-phenylpiperidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, its antimicrobial activity may result from inhibiting bacterial cell wall synthesis or interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopropyl-2-phenylpiperidin-4-one with structurally analogous compounds listed in the Biopharmacule Speciality Chemicals catalog ().

Table 1: Structural Comparison of Piperidinone and Related Derivatives

Compound Name Core Structure Substituents Potential Applications
This compound Piperidin-4-one 1-Cyclopropyl, 2-phenyl Neurological agents, intermediates
4-Hydroxy-piperidin-2-one Piperidin-2-one 4-Hydroxyl Antibacterial intermediates
4-Hydroxypiperidine hydrochloride Piperidine 4-Hydroxyl (protonated as HCl) Chiral building blocks
4-Hydroxyquinolin-2(1H)-one Quinolinone 4-Hydroxyl Antimalarial, antiviral agents
4-Hydroxyquinoline Quinoline 4-Hydroxyl Fluorescent probes, metal chelation

Key Observations:

Core Structure Variability: The piperidinone core in this compound differs from piperidine (e.g., 4-hydroxypiperidine hydrochloride) by the presence of a ketone group at the 4-position. This ketone enhances electrophilicity, making it reactive in nucleophilic additions or reductions compared to non-ketone analogs . Quinoline derivatives (e.g., 4-hydroxyquinoline) exhibit aromatic nitrogen, enabling π-π stacking interactions absent in piperidinones, which may influence binding to biological targets .

Phenyl vs. Hydroxyl Groups: The 2-phenyl substituent in the target compound enhances lipophilicity, likely improving blood-brain barrier permeability relative to polar hydroxylated analogs (e.g., 4-hydroxypyridine-2-carboxylic acid) .

Pharmacological Implications: Piperidinones with aromatic substituents (e.g., this compound) are often explored as dopamine receptor modulators, whereas hydroxylated analogs like 4-hydroxytetrahydroisoxazol-2-ium chloride are studied for GABAergic activity . Quinolinone derivatives (e.g., 4-hydroxyquinolin-2(1H)-one) show broader antimicrobial activity due to their planar aromatic systems, a feature less prominent in non-aromatic piperidinones .

Research Findings and Limitations

  • Synthetic Accessibility: Cyclopropyl-substituted piperidinones require specialized synthetic routes (e.g., cyclopropanation via Simmons-Smith reactions), whereas hydroxylated analogs are often synthesized via direct oxidation or hydrolysis .
  • Most available data derive from structural extrapolations or isolated compound screens.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-2-phenylpiperidin-4-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cyclopropane ring introduction to a piperidin-4-one scaffold. A multi-step approach may include:

  • Step 1: Formation of the piperidin-4-one core via condensation or cyclization reactions (e.g., using cyclohexanone derivatives as precursors) .
  • Step 2: Cyclopropane functionalization via [2+1] cycloaddition or alkylation strategies. For example, using trimethylsulfoxonium iodide under basic conditions to generate the cyclopropyl moiety .
  • Optimization: Adjust solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., palladium for cross-coupling). Monitor yields via HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use single-crystal X-ray diffraction (as in related piperidin-4-one derivatives) to resolve stereochemistry and bond angles .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and piperidinone carbonyl (δ ~200 ppm in 13^13C).
    • IR: Detect carbonyl stretching (~1700 cm1^{-1}) and aromatic C-H bends .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential for handling piperidin-4-one derivatives in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management: Neutralize acidic/basic residues with appropriate buffers before disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or kinases). Focus on the cyclopropyl group’s steric effects and the phenyl ring’s π-π stacking potential .
  • QSAR Models: Train models on existing piperidin-4-one derivatives to correlate substituent electronegativity or lipophilicity (logP) with activity .
  • Validation: Compare predicted IC50_{50} values with in vitro assays (e.g., enzyme inhibition) to refine parameters .

Q. How should researchers resolve contradictory data in pharmacological studies of piperidin-4-one derivatives?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific ELISA) .
  • Batch Analysis: Check for compound degradation via LC-MS; impurities >0.1% can skew bioactivity .
  • Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors) to confirm assay robustness .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design: Mask the piperidinone carbonyl as an ester or amide to enhance bioavailability .
  • In Vitro Assays: Use liver microsomes or hepatocyte models to measure half-life (t1/2_{1/2}) and identify metabolic hotspots .

Data Presentation

Table 1: Key Analytical Parameters for this compound

ParameterMethodTypical ValueReference
Melting PointDSC120–125°C
logP (Lipophilicity)HPLC (C18)2.8 ± 0.3
Solubility (H2_2O)Shake-flask0.5 mg/mL
PurityHPLC-UV≥98%

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